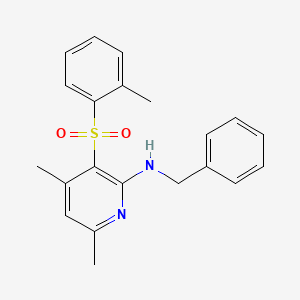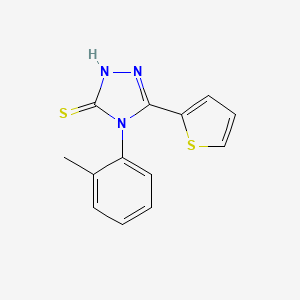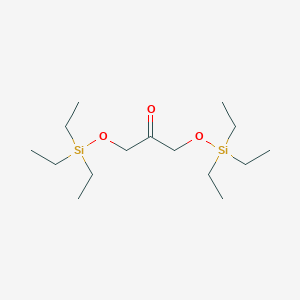
3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one is a silicon-containing organic compound with the molecular formula C15H34O3Si2 It is characterized by the presence of two silicon atoms and an oxo group within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one typically involves the reaction of tetraethyl orthosilicate with appropriate reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and automation ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to minimize impurities and maximize output.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the silicon atoms are oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions may involve the conversion of the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions can occur at the silicon atoms, where alkyl or aryl groups replace the existing ethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation Products: Silanol, siloxane derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkyl or aryl-substituted silanes.
科学研究应用
3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-based polymers and materials.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one involves its interaction with molecular targets, such as enzymes or receptors, through its silicon and oxo groups. These interactions can modulate biological pathways and processes, leading to desired effects. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and development.
相似化合物的比较
- 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol
- 3,3,9,9-Tetramethyl-4,8-dioxa-3,9-disilaundecan-6-one
Comparison: 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one is unique due to its tetraethyl groups, which provide distinct chemical properties compared to its methyl-substituted counterparts. These properties include differences in reactivity, solubility, and stability, making it suitable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
1,3-bis(triethylsilyloxy)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O3Si2/c1-7-19(8-2,9-3)17-13-15(16)14-18-20(10-4,11-5)12-6/h7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNSGUPUVYVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OCC(=O)CO[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-butylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2614092.png)
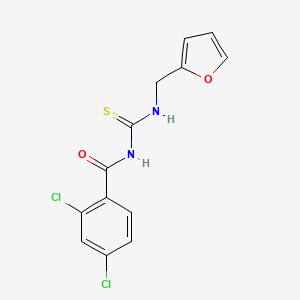
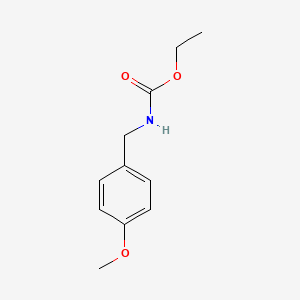

![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2614101.png)
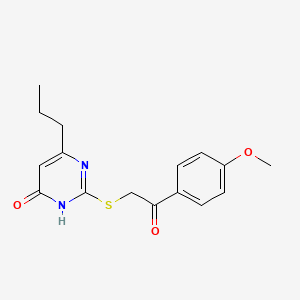
![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2614103.png)

![methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2614105.png)
![ethyl 7-butyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2614109.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2614112.png)
![Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2614113.png)
